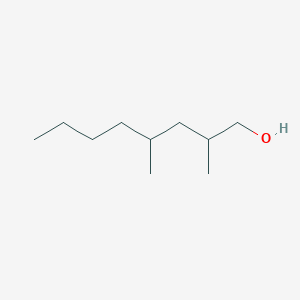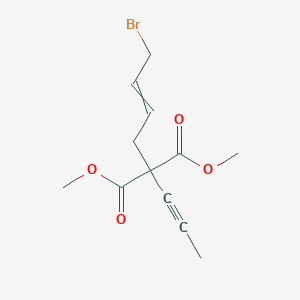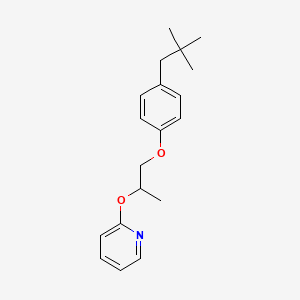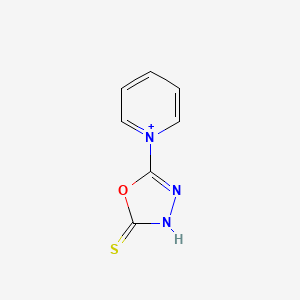
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium typically involves the cyclization of hydrazide substrates. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide as a base .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline: This compound shares the oxadiazole ring but has a different core structure.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Another oxadiazole derivative with distinct substituents.
Uniqueness
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is unique due to its combination of a pyridine ring with the oxadiazole moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
115948-43-1 |
|---|---|
Molecular Formula |
C7H6N3OS+ |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-pyridin-1-ium-1-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-8-6(11-7)10-4-2-1-3-5-10/h1-5H/p+1 |
InChI Key |
KJRIKQCWJVICBA-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



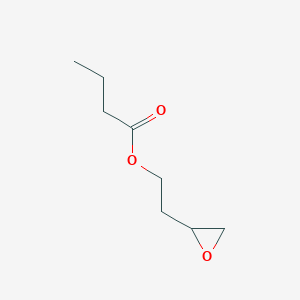
oxophosphanium](/img/structure/B14287657.png)

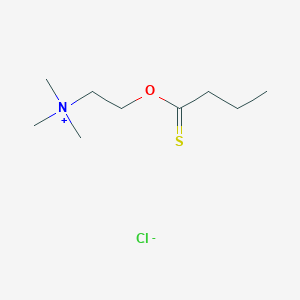
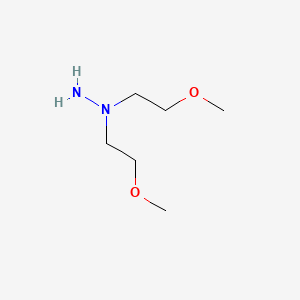
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)



